molecular formula C8H10BrN3O2S B6264158 4-(5-bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1503315-57-8

4-(5-bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B6264158
CAS No.: 1503315-57-8
M. Wt: 292.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromopyrazine moiety attached to a thiomorpholine ring, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 4-(5-bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

4-(5-bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.

    Medicine: The compound’s unique structure and reactivity make it a potential candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyrazine moiety can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The thiomorpholine ring can also interact with other molecular targets, modulating their function and contributing to the compound’s overall activity .

Comparison with Similar Compounds

4-(5-bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its thiomorpholine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1503315-57-8

Molecular Formula

C8H10BrN3O2S

Molecular Weight

292.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.